molecular formula C11H9ClO5 B1312707 3,5-Bis(acetyloxy)benzoyl chloride CAS No. 39192-49-9

3,5-Bis(acetyloxy)benzoyl chloride

Cat. No.: B1312707
CAS No.: 39192-49-9
M. Wt: 256.64 g/mol
InChI Key: QFBUFKRWGXGPEH-UHFFFAOYSA-N
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Description

3,5-Bis(acetyloxy)benzoyl chloride is an organic compound with the molecular formula C11H9ClO5. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two acetyloxy groups at the 3 and 5 positions. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(acetyloxy)benzoyl chloride typically involves the acylation of 3,5-dihydroxybenzoic acid. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(acetyloxy)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Corresponding amides, esters, or thioesters.

    Hydrolysis: 3,5-diacetoxybenzoic acid.

    Reduction: 3,5-dihydroxybenzoyl chloride.

Scientific Research Applications

3,5-Bis(acetyloxy)benzoyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-Bis(acetyloxy)benzoyl chloride involves its reactivity as an acylating agent. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is crucial in organic synthesis, where it is used to introduce acyl groups into various substrates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dihydroxybenzoyl Chloride: Lacks the acetyloxy groups, making it less reactive in certain acylation reactions.

    3,5-Diacetoxybenzoic Acid: Contains carboxyl groups instead of the chloride, leading to different reactivity and applications.

    Benzoyl Chloride: The parent compound, without any substituents on the benzene ring.

Uniqueness

3,5-Bis(acetyloxy)benzoyl chloride is unique due to the presence of both acetyloxy and chloride groups, which confer distinct reactivity patterns.

Properties

IUPAC Name

(3-acetyloxy-5-carbonochloridoylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO5/c1-6(13)16-9-3-8(11(12)15)4-10(5-9)17-7(2)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBUFKRWGXGPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463805
Record name 3,5-DIACETOXYBENZOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39192-49-9
Record name 3,5-DIACETOXYBENZOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-acetyloxy-5-carbonochloridoylphenyl) acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 250 ml three-necked flask with magnetic stirrer, thermometer and condenser was charged with 15.4 g (64.7 mmol) of 3,5-diacetoxybenzoic acid, 10 ml of thionyl chloride and 80 ml of CH2Cl2. The mixture was refluxed for 3-5 hours. Then the solvent and remaining thionyl chloride were distilled off. Fresh CH2Cl2 was added and distilled off again. The crude solid was dissolved in 120 ml toluene, and the solution was filtered. Evaporated the solvent out and dried the product at room temperature under 1 mbar. 16.3 g of 3,5-diacetoxybenzoyl chloride were obtained as a white solid. The yield was 98.2%.
Quantity
15.4 g
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10 mL
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80 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A stirring mixture of 68.2 g (0.29 mole) of 3,5-diacetoxybenzoic acid and 21 ml (0.29 mole) of thionyl chloride in 150 ml of dry benzene was heated in an oil bath at 80°-90° C. for 2 hours. After cooling the benzene was removed in vacuo to leave 3,5-diacetoxybenzoyl chloride as a tan, solid which was recrystallized from cyclohexane as colorless crystals, mp 87°-89° C., 61.8 g (83% yield).
Quantity
68.2 g
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reactant
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21 mL
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150 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

3,5-Diacetoxybenzoic acid (15 g, 63 mM) was suspended in dichloromethane (100 mls), THF(20 mls) with oxalyl chloride (7.34 mls, 69.3 mM) and DMF(2–3 drops) added. The resultant mixture was stirred for three hours at ambient temperature in a flask fitted with a gas bubbler. This gave a pale brown solution. After concentration ‘in vacuo’ the residue was triturated with diethyl ether. This gave a colourless solid, 3,5-diacetoxybenzoyl chloride (15.95 g) which was used for the next stage without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
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7.34 mL
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reactant
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Name
DMF(2–3 drops)
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0 (± 1) mol
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resultant mixture
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0 (± 1) mol
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100 mL
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Synthesis routes and methods V

Procedure details

3,5-Dihydroxybenzoic acid (7.2 g, 50 mM) was dissolved in 11 ml of acetic anhydride. To the resulting solution were added 5 drops of sulfuric acid, followed by stirring at room temperature for 20 minutes. Subsequently, 10 g of ice was added and 12 ml of 1N hydrochloric acid was then added. After sonication, a precipitated crystal was recovered by filtration. Washing the crystal with toluene gave 3,5-diacetoxybenzoic acid (10.23 g). The obtained 3,5-diacetoxybenzoic acid (2.38 g, 10 mM) was dissolved in 5 ml of SOCl2 and the solution was heated under reflux at 80° C. for 1 hour. The solvent SOCl2 was distilled off under reduced pressure to yield 3,5-diacetoxybenzoyl chloride (2.44 g).
Quantity
2.38 g
Type
reactant
Reaction Step One
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Quantity
5 mL
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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